Cas no 1807265-53-7 (Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate)

Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate
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- Inchi: 1S/C13H13F2NO2/c1-3-18-11(17)6-9-5-4-8(2)10(7-16)12(9)13(14)15/h4-5,13H,3,6H2,1-2H3
- InChI Key: NSDPBQRSAXVTGT-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=C(C)C=CC=1CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 337
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010015517-1g |
Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate |
1807265-53-7 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
Additional information on Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate
Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate (CAS No. 1807265-53-7): A Comprehensive Overview
Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate (CAS No. 1807265-53-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits potential applications in the development of novel therapeutic agents. Its molecular structure, incorporating both cyano and difluoromethyl groups, makes it a subject of interest for researchers exploring innovative synthetic pathways and biological activities.
The Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate molecule is a derivative of phenylacetate, which is a well-known scaffold in medicinal chemistry. The presence of the cyano group at the third position and the difluoromethyl group at the second position introduces distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. These structural attributes have positioned this compound as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological significance.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and binding affinity. The incorporation of difluoromethyl groups into drug candidates has been shown to improve their pharmacokinetic profiles, making them more suitable for therapeutic applications. The Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate (CAS No. 1807265-53-7) exemplifies this trend, as its structure suggests potential benefits in terms of bioavailability and target engagement.
Research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structures to achieve desired biological effects. The cyano group in Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate can serve as a pharmacophore, contributing to the compound's ability to interact with specific enzymes or receptors. This feature makes it a promising candidate for further investigation in drug discovery programs aimed at addressing various therapeutic challenges.
Recent studies have demonstrated the utility of fluorinated phenylacetates in the development of antimicrobial and anti-inflammatory agents. The structural motifs present in Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate align well with these research directions, suggesting its potential role in combating resistant bacterial strains or modulating inflammatory pathways. Such applications are particularly relevant in an era where antibiotic resistance and chronic inflammation pose significant global health challenges.
The synthesis of Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, have been employed to enhance yield and purity. These techniques not only facilitate the production of high-quality starting materials but also contribute to the scalability of processes for industrial applications.
The chemical properties of Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate make it a versatile building block for further chemical modifications. Researchers can explore various functionalization strategies to tailor its properties for specific applications. For instance, introducing additional substituents or altering the connectivity of atoms could lead to novel derivatives with enhanced biological activity or improved pharmacokinetic profiles.
In conclusion, Ethyl 3-cyano-2-difluoromethyl-4-methylphenylacetate (CAS No. 1807265-53-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for drug discovery efforts. As research continues to uncover new synthetic strategies and applications, this molecule is poised to play a crucial role in the development of next-generation therapeutic agents.
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